molecular formula C8H9N3 B1519086 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile CAS No. 1176444-23-7

4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile

Cat. No. B1519086
CAS RN: 1176444-23-7
M. Wt: 147.18 g/mol
InChI Key: VJSJHHQOFGODAH-UHFFFAOYSA-N
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Description

Indazoles are a class of heterocyclic compounds that have a wide variety of medicinal applications . They are often used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles has been a topic of recent research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .


Molecular Structure Analysis

The molecular structure of indazoles typically consists of a benzene ring fused to a pyrazole ring . The exact structure of “4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile” could not be found.


Chemical Reactions Analysis

The chemical reactions involving indazoles can vary widely depending on the specific compound and conditions. Some reactions involve the formation of N–N bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of indazoles can vary depending on the specific compound. For example, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid has a molecular weight of 166.18 and is a solid at room temperature .

Scientific Research Applications

Pharmaceutical Research

4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile: is a compound of interest in pharmaceutical research due to its indazole core, a prevalent motif in medicinal chemistry. Indazole derivatives are known for their wide range of biological activities, including antihypertensive , anticancer , antidepressant , anti-inflammatory , and antibacterial properties . This compound could serve as a key intermediate in synthesizing novel drugs with these therapeutic effects.

Safety And Hazards

The safety and hazards associated with indazoles can vary depending on the specific compound. Some indazoles may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of indazole research are likely to involve the development of new synthetic approaches and the exploration of new medicinal applications .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSJHHQOFGODAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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